molecular formula C8H16ClN3 B2892518 1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride CAS No. 2305253-32-9

1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride

Cat. No.: B2892518
CAS No.: 2305253-32-9
M. Wt: 189.69
InChI Key: KXMFGGHJOOGANC-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride, also known by its IUPAC name 1-neopentyl-1H-pyrazol-3-amine hydrochloride, is a chemical compound with the molecular formula C8H15N3·HCl. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a neopentyl group. It is commonly used in various scientific research applications due to its distinct chemical properties.

Scientific Research Applications

1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is employed in biochemical assays to study enzyme activity and protein interactions due to its ability to interact with biological macromolecules.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting neurological and inflammatory diseases.

    Industry: In industrial settings, it is used in the production of specialty chemicals and as an intermediate in the manufacture of various chemical products.

Mechanism of Action

While the specific mechanism of action for “1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride” is not explicitly stated, pyrazole compounds have been found to exhibit antileishmanial and antimalarial activities . For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Safety and Hazards

This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.

Preparation Methods

The synthesis of 1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride typically involves the reaction of 1H-pyrazole-3-amine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated reagents can replace hydrogen atoms to form halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical applications.

Comparison with Similar Compounds

1-(2,2-Dimethylpropyl)pyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:

    1-(2,2-Dimethylpropyl)pyrazole: Lacks the amine group, resulting in different chemical reactivity and applications.

    1-(2,2-Dimethylpropyl)pyrazol-3-amine: The free base form without the hydrochloride salt, which may have different solubility and stability properties.

    1-(2,2-Dimethylpropyl)pyrazol-3-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different biological activities and uses.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity in various chemical and biological contexts.

Properties

IUPAC Name

1-(2,2-dimethylpropyl)pyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-8(2,3)6-11-5-4-7(9)10-11;/h4-5H,6H2,1-3H3,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMFGGHJOOGANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=CC(=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305253-32-9
Record name 1-(2,2-dimethylpropyl)-1H-pyrazol-3-amine hydrochloride
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